2-Phenylbenzhydrazide

Description

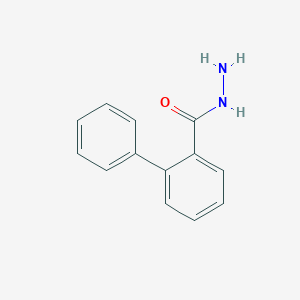

Structure

3D Structure

Properties

IUPAC Name |

2-phenylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c14-15-13(16)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URSYVWKUCWNLMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375135 | |

| Record name | 2-Phenylbenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154660-48-7 | |

| Record name | 2-Phenylbenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 154660-48-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Phenylbenzhydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylbenzhydrazide, with the Chemical Abstracts Service (CAS) registry number 154660-48-7, is a carbohydrazide derivative of significant interest in medicinal chemistry and drug development. Its structural motif, featuring a biphenyl backbone linked to a hydrazide group, provides a versatile scaffold for the design of novel therapeutic agents. Understanding the fundamental physicochemical properties of this compound is paramount for its effective application in research and development, influencing aspects from reaction kinetics and formulation to bioavailability and pharmacokinetic profiling. This technical guide provides a comprehensive overview of the known physicochemical characteristics of 2-Phenylbenzhydrazide, supported by experimental data and theoretical predictions, to empower researchers in their scientific endeavors.

Chemical Identity and Structure

2-Phenylbenzhydrazide, also known as [1,1'-biphenyl]-2-carbohydrazide, possesses a well-defined molecular architecture that dictates its chemical behavior.

| Identifier | Value |

| IUPAC Name | 2-phenylbenzohydrazide |

| Synonyms | [1,1'-biphenyl]-2-carbohydrazide |

| CAS Number | 154660-48-7 |

| Molecular Formula | C₁₃H₁₂N₂O |

| Molecular Weight | 212.25 g/mol |

| InChI | InChI=1S/C13H12N2O/c14-15-13(16)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,14H2,(H,15,16) |

| InChIKey | URSYVWKUCWNLMA-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NN |

digraph "2-Phenylbenzhydrazide_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C", pos="2.5,0!"]; N1 [label="N", fontcolor="#4285F4"]; N2 [label="N", fontcolor="#4285F4"]; O1 [label="O", fontcolor="#EA4335"]; H1[label="H", fontsize=10]; H2[label="H", fontsize=10]; H3[label="H", fontsize=10]; H4[label="H", fontsize=10]; H5[label="H", fontsize=10]; H6[label="H", fontsize=10]; H7 [label="H", fontsize=10]; H8 [label="H", fontsize=10]; H9 [label="H", fontsize=10]; H10 [label="H", fontsize=10, pos="3.5,0.5!"]; H11 [label="H", fontsize=10, pos="3.5,-0.5!"];

// Edges for the first phenyl ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Edges for the second phenyl ring C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7;

// Edge connecting the two rings C1 -- C7;

// Edge to the carbohydrazide group C12 -- C13;

// Edges for the carbohydrazide group C13 -- O1 [style=double]; C13 -- N1; N1 -- N2;

// Edges to hydrogens on the first ring C2 -- H1; C3 -- H2; C4 -- H3; C5 -- H4; C6 -- H5;

// Edges to hydrogens on the second ring C8 -- H6; C9 -- H7; C10 -- H8; C11 -- H9;

// Edges to hydrogens on the hydrazine N2 -- H10; N2 -- H11; }digraph "Synthesis_Pathway" { graph [rankdir="LR", splines=true, nodesep=0.5]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];// Reactants Reactant1 [label="2-Phenylbenzoyl Chloride"]; Reactant2 [label="Hydrazine Hydrate"];

// Product Product [label="2-Phenylbenzhydrazide"];

// Reaction Reactant1 -> Product [label="Reaction"]; Reactant2 -> Product; }

Figure 2: Plausible synthetic pathway for 2-Phenylbenzhydrazide.

General Experimental Protocol for Benzhydrazide Synthesis

The following protocol is a generalized procedure based on established methods for the synthesis of similar compounds and serves as a foundational methodology for the synthesis of 2-Phenylbenzhydrazide.

Materials:

-

2-Phenylbenzoyl chloride

-

Hydrazine hydrate

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Base (e.g., Triethylamine, Pyridine)

-

Stirring apparatus

-

Reaction vessel with a dropping funnel and nitrogen inlet

-

Ice bath

Procedure:

-

Reaction Setup: In a clean, dry reaction vessel under a nitrogen atmosphere, dissolve 2-phenylbenzoyl chloride in the chosen anhydrous solvent.

-

Cooling: Cool the solution to 0 °C using an ice bath to control the exothermicity of the reaction.

-

Addition of Hydrazine: Slowly add a solution of hydrazine hydrate (and the base, if used) in the same solvent to the stirred solution of the acid chloride via a dropping funnel. The slow addition is crucial to prevent side reactions and ensure a controlled reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period (typically several hours to overnight) to ensure complete conversion.

-

Work-up: Upon completion, the reaction mixture is typically quenched with water or a dilute aqueous acid solution. The product can then be extracted into an organic solvent.

-

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to yield pure 2-Phenylbenzhydrazide.

Expert Rationale: The choice of an anhydrous solvent is critical to prevent the hydrolysis of the reactive acid chloride. The use of a base is often necessary to neutralize the hydrochloric acid generated during the reaction, which can otherwise protonate the hydrazine and reduce its nucleophilicity. Cooling the reaction mixture is a standard practice for acyl chloride reactions to manage the exothermic nature and improve selectivity.

Spectroscopic Characterization

The structural confirmation of the synthesized 2-Phenylbenzhydrazide would be achieved through a combination of spectroscopic techniques. While specific spectra for this compound are not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Infrared (IR) Spectroscopy:

-

N-H stretching: Two distinct bands are expected in the region of 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine group (-NH₂).

-

C=O stretching: A strong absorption band is anticipated around 1640-1680 cm⁻¹ due to the carbonyl group of the hydrazide.

-

Aromatic C-H stretching: Bands above 3000 cm⁻¹ are characteristic of the aromatic C-H bonds.

-

C=C stretching: Aromatic ring vibrations will appear in the 1450-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR:

-

Aromatic Protons: A complex multiplet pattern is expected in the range of δ 7.0-8.0 ppm, integrating to 9 protons from the two phenyl rings.

-

-NH₂ Protons: A broad singlet, exchangeable with D₂O, is anticipated for the two amine protons, typically appearing downfield.

-

-NH- Proton: A singlet for the amide proton is also expected, its chemical shift being solvent-dependent.

-

-

¹³C NMR:

-

Carbonyl Carbon: A signal for the C=O carbon is expected in the downfield region, typically around δ 165-175 ppm.

-

Aromatic Carbons: Multiple signals will be present in the aromatic region (δ 110-150 ppm) corresponding to the 12 carbons of the biphenyl system.

-

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 212.25. Fragmentation patterns would likely involve the loss of the hydrazide moiety and cleavage of the biphenyl bond.

Applications and Future Directions

Hydrazide-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The unique structural features of 2-Phenylbenzhydrazide make it an attractive candidate for further investigation in drug discovery programs. Its biphenyl moiety can engage in π-π stacking and hydrophobic interactions with biological targets, while the hydrazide group can act as a hydrogen bond donor and acceptor.

Future research should focus on:

-

Experimental Determination of Physicochemical Properties: Acquiring experimental data for boiling point, solubility in various pharmaceutically relevant solvents, and the octanol-water partition coefficient (logP) is crucial for developing a complete profile of the compound.

-

Development of a Robust Synthetic Protocol: A detailed, optimized, and scalable synthesis protocol would facilitate its wider availability for research.

-

Biological Screening: A comprehensive biological evaluation of 2-Phenylbenzhydrazide against a panel of therapeutic targets is warranted to uncover its potential pharmacological applications.

Conclusion

2-Phenylbenzhydrazide is a molecule with significant potential in the field of medicinal chemistry. This technical guide has consolidated the available physicochemical data and provided expert insights into its synthesis and characterization. While key experimental data are still needed, the information presented herein serves as a valuable resource for researchers and scientists, providing a solid foundation for future studies aimed at unlocking the full therapeutic potential of this promising compound.

References

-

PubChem. 2-phenylbenzohydrazide. [Link]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Phenylbenzhydrazide and its Derivatives

Introduction: The Significance of the Benzhydrazide Scaffold

Benzhydrazide and its derivatives represent a cornerstone in medicinal chemistry and drug development. These scaffolds are prevalent in a multitude of pharmacologically active agents, demonstrating a broad spectrum of biological activities including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The versatile nature of the benzhydrazide core allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles to achieve desired therapeutic outcomes. This guide provides a comprehensive overview of the synthesis and characterization of a key derivative, 2-phenylbenzhydrazide, offering field-proven insights for researchers and drug development professionals.

Synthesis of 2-Phenylbenzhydrazide: Methodologies and Mechanistic Insights

The synthesis of 2-phenylbenzhydrazide can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired purity, and scalability of the reaction. Two primary approaches are detailed below.

Method 1: Condensation of a Benzoic Acid Derivative with Phenylhydrazine

A common and reliable method for the synthesis of 2-phenylbenzhydrazide involves the condensation of a benzoic acid derivative with phenylhydrazine. This can be achieved either by activating the carboxylic acid or by reacting an ester with hydrazine.

This method relies on the activation of the carboxylic acid group of 2-phenylbenzoic acid to facilitate nucleophilic attack by phenylhydrazine. Peptide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an activator like Hydroxybenzotriazole (HOBt), are highly effective for this transformation.

Reaction Scheme:

Figure 1: Synthesis of 2-Phenylbenzhydrazide via EDCI/HOBt coupling.

Detailed Experimental Protocol:

-

Reaction Setup: To a solution of 2-phenylbenzoic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add HOBt (1.2 eq) and EDCI (1.2 eq).

-

Activation: Stir the mixture at 0°C for 30 minutes to form the activated ester intermediate.

-

Addition of Phenylhydrazine: Slowly add a solution of phenylhydrazine (1.1 eq) in the same solvent to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of an anhydrous solvent and inert atmosphere is crucial to prevent the hydrolysis of the activated ester intermediate and the coupling agent.

-

Low Temperature: The initial activation at 0°C helps to control the exothermic reaction and minimize side product formation.

-

Aqueous Work-up: The series of washes removes unreacted starting materials, coupling agents, and byproducts, leading to a purer crude product.

An alternative condensation approach involves the reaction of a methyl or ethyl ester of 2-phenylbenzoic acid with hydrazine hydrate. This method is often favored for its simplicity and the avoidance of expensive coupling reagents.

Reaction Scheme:

Figure 2: Synthesis of 2-Phenylbenzhydrazide from its methyl ester.

Detailed Experimental Protocol:

-

Reaction Setup: In a round-bottomed flask, combine methyl 2-phenylbenzoate (1.0 eq) and hydrazine hydrate (2.0-5.0 eq) in a suitable solvent such as ethanol or methanol.

-

Reaction: Reflux the mixture for 4-8 hours. The progress of the reaction can be monitored by TLC.

-

Precipitation: After the reaction is complete, cool the flask to room temperature. The product may precipitate out of the solution.

-

Isolation and Washing: Filter the precipitate and wash it thoroughly with cold water to remove excess hydrazine hydrate.

-

Drying and Recrystallization: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from ethanol.

Trustworthiness of the Protocol: This protocol is a self-validating system. The progress can be easily monitored by TLC, and the final product's purity can be readily assessed by its melting point and spectroscopic characterization.

Method 2: Synthesis from Isatoic Anhydride and Phenylhydrazine

A mechanistically distinct and efficient route to 2-aminobenzhydrazides, which can be precursors to 2-phenylbenzhydrazide derivatives, involves the reaction of isatoic anhydride with phenylhydrazine[1]. This reaction proceeds via a ring-opening of the anhydride by the nucleophilic hydrazine.

Reaction Scheme:

Sources

Biological activity of novel 2-Phenylbenzhydrazide compounds.

An In-Depth Technical Guide to the Biological Activity of Novel 2-Phenylbenzhydrazide Compounds

Abstract

The 2-phenylbenzhydrazide scaffold represents a privileged structure in medicinal chemistry, serving as a versatile precursor for the synthesis of a wide array of derivatives.[1] Compounds incorporating this moiety have demonstrated a remarkable spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[1][2] This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the key biological activities associated with novel 2-phenylbenzhydrazide compounds. It delves into the underlying mechanisms of action, offers detailed, field-proven experimental protocols for their evaluation, and presents a framework for data interpretation, thereby empowering research teams to effectively explore the therapeutic potential of this promising class of molecules.

The 2-Phenylbenzhydrazide Scaffold: A Foundation for Diverse Bioactivity

The core structure of 2-phenylbenzhydrazide, characterized by a benzoyl group attached to a phenylhydrazine, offers a unique combination of rigidity and conformational flexibility. This structural motif is readily synthesized and can be extensively modified at various positions, allowing for the fine-tuning of its physicochemical properties and biological targeting.[1] The presence of the hydrazide (-CONHNH-) linker is particularly significant, as it is a common structural fragment in many active pharmaceutical ingredients and is known to contribute to a range of biological interactions.[3][4]

The inherent versatility of the 2-phenylbenzhydrazide scaffold has enabled the development of compound libraries with diverse pharmacological profiles, making it a focal point in the search for new therapeutic agents.[2][5]

Key Biological Activities and Mechanisms of Action

The journey of a novel chemical entity from synthesis to a potential therapeutic candidate is underpinned by a rigorous process of biological activity screening.[6] This screening cascade is designed to systematically evaluate a compound's biological effects and identify its molecular targets.[7][8] 2-Phenylbenzhydrazide derivatives have shown promise in several key therapeutic areas.

Anticancer Activity

A significant body of research points to the potent cytotoxic effects of benzhydrazide derivatives against various human cancer cell lines.[1][9] The primary mechanisms implicated in their anticancer activity are the induction of apoptosis (programmed cell death) and the disruption of the cell cycle.

Mechanism of Action: Apoptosis Induction Many hydrazide-hydrazone derivatives exert their anticancer effects by triggering the intrinsic or extrinsic apoptotic pathways.[1] A key event in this process is the activation of caspases, a family of cysteine proteases that execute the apoptotic program. For instance, some derivatives have been shown to significantly increase the activity of caspase-3, a critical executioner caspase.[1] This leads to the cleavage of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.

Below is a generalized diagram illustrating the workflow for evaluating the anticancer potential of a novel compound.

Caption: General workflow for anticancer activity screening.

Antimicrobial Activity

With the rise of multidrug-resistant pathogens, the discovery of new antimicrobial agents is a global health priority.[5][10] Benzhydrazide derivatives have demonstrated broad-spectrum antimicrobial activity, inhibiting the growth of various Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[11][12]

For example, studies have shown activity against strains like Staphylococcus aureus, Escherichia coli, and Candida albicans.[11] The specific substitutions on the phenyl and benzoyl rings play a crucial role in determining the potency and spectrum of antimicrobial action, with compounds bearing chloro and nitro groups often showing enhanced activity.[5]

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases.[12][13] Phenylbenzohydrazides have been evaluated in preclinical models of acute inflammation and have shown significant potential.[13]

Mechanism of Action: Modulation of Inflammatory Mediators The anti-inflammatory effects of these compounds are often linked to their ability to inhibit the production of key inflammatory mediators. In cellular models, such as lipopolysaccharide (LPS)-activated macrophages, effective compounds can reduce the production of nitric oxide (NO) and pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[13] Some hydrazides may also exert their effects by inhibiting enzymes central to the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[14][15]

Caption: Inhibition of inflammatory pathways by test compounds.

Antioxidant Activity

Many benzhydrazide and hydrazone derivatives act as potent antioxidants due to their ability to scavenge free radicals and chelate metals.[2][16] This activity is crucial for mitigating oxidative stress, a pathological process involved in numerous diseases. The antioxidant capacity is typically evaluated using assays that measure the compound's ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS).

Experimental Protocols for Biological Evaluation

Detailed and reproducible protocols are essential for generating reliable data in drug discovery.[6] The following section provides step-by-step methodologies for key in vitro assays commonly used in the initial screening of novel 2-phenylbenzhydrazide compounds.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol assesses the cytotoxic effect of a test compound on cancer cell lines.[1][6]

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is directly proportional to the number of viable cells.[6]

-

Materials:

-

Selected human cancer cell lines (e.g., HepG2, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Culture the selected cancer cell lines in the appropriate medium. Harvest cells using trypsin and seed them into 96-well plates at a density of 5,000–10,000 cells per well. Incubate for 24 hours to allow for cell attachment.[1]

-

Compound Treatment: Prepare a 10 mM stock solution of the 2-phenylbenzhydrazide test compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

-

Replace the old media from the cells and add 100 µL of the media containing the different concentrations of the test compound. Include a vehicle-only control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against bacterial and fungal strains.[10][11]

-

Principle: The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Materials:

-

Bacterial strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)

-

Fungal strain (C. albicans ATCC 10231)

-

Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

-

96-well plates

-

Standard antibiotics (e.g., Ciprofloxacin, Fluconazole)

-

-

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform a two-fold serial dilution of the compound in the appropriate broth directly in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add the microbial inoculum to each well of the plate containing the diluted compound.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

-

Data Presentation and Interpretation

Summarizing quantitative data in a structured format is crucial for clear communication and comparison of results.

Table 1: Hypothetical Anticancer Activity of Novel 2-Phenylbenzhydrazide Derivatives

| Compound ID | Cancer Cell Line | Incubation Time (h) | IC₅₀ (µM) ± SD |

| PBT-01 | HepG2 | 48 | 7.5 ± 0.6 |

| PBT-01 | MCF-7 | 48 | 12.2 ± 1.1 |

| PBT-02 | HepG2 | 48 | 4.1 ± 0.3 |

| PBT-02 | MCF-7 | 48 | 6.8 ± 0.5 |

| Doxorubicin | HepG2 | 48 | 0.9 ± 0.1 |

| Doxorubicin | MCF-7 | 48 | 1.2 ± 0.2 |

IC₅₀ values represent the mean of three independent experiments ± standard deviation.

Table 2: Hypothetical Antimicrobial Activity (MIC) of a Novel 2-Phenylbenzhydrazide Derivative (PBT-03)

| Test Organism | Type | MIC (µg/mL) | Standard Drug MIC (µg/mL) |

| Staphylococcus aureus ATCC 25923 | Gram-positive | 8 | Ciprofloxacin: ≤1 |

| Escherichia coli ATCC 25922 | Gram-negative | 16 | Ciprofloxacin: ≤1 |

| Candida albicans ATCC 10231 | Fungus | 32 | Fluconazole: ≤2 |

Conclusion and Future Directions

The 2-phenylbenzhydrazide scaffold is a highly promising platform for the development of novel therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, highlight its potential to address significant unmet medical needs. The synthetic tractability of this chemical class allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.

Future research should focus on elucidating the precise molecular targets for the most promising derivatives. Advanced studies, including in vivo efficacy and safety evaluations in relevant animal models, are critical next steps to translate these in vitro findings into clinically viable drug candidates.[17] The continued exploration of 2-phenylbenzhydrazide chemistry is poised to yield new and effective treatments for a range of human diseases.

References

- How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). Charnwood Discovery.

- Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. (n.d.). David Discovers Drug Discovery.

- A Comprehensive Technical Guide to the Biological Activity Screening of a Novel Compound: The Case of Z118298144. (2025). BenchChem.

- Synthesis, Characterization and the Antimicrobial Activity of 3-(2-phenylhydrazinyl)-2-benzofuran- 1(3H)-one. (2017). University Bulletin.

- SYNTHESIS OF PHENYL HYDRAZINE SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. (2010). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

- In Vitro Assay Development Services. (n.d.). Charles River Laboratories.

- Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (2023). PMC.

- Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro. (n.d.). PubMed Central.

- Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. (n.d.). Arabian Journal of Chemistry.

- Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents. (n.d.). MDPI.

- Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. (2025).

- (PDF) Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. (2025).

- Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. (2024).

- Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (n.d.). MDPI.

- Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. (2024). MDPI.

- Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. (n.d.). RSC Publishing.

- Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents. (n.d.). PubMed.

- Synthesis, Characterization, In Vitro and In Vivo Screening of Unsymmetrical Borole Complexes of 2-Hydroxy-N-Phenylbenzamide and its Derivatives. (n.d.). NIH.

- Hydrazides with biological activity. (n.d.). ResearchGate.

- Application Notes: In Vitro Biological Activity of N'-Benzoyl-2-methylbenzohydrazide. (2025). BenchChem.

- Synthesis of 2-Hydroxybenzohydrazide. (n.d.). ResearchGate.

- Investigation of Antimicrobial Activity of Some Ethylparaben Hydrazide-Hydrazone Derivatives. (n.d.).

- Synthesis and anticancer activity of some novel 2-phenazinamine derivatives. (n.d.). PubMed.

- Biological Activities of Hydrazone Derivatives. (n.d.). PubMed Central.

- Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evaluation. (n.d.). PubMed Central.

- Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives. (n.d.).

- Synthesis, Biological Activity, and Mechanism of Action of 2-Pyrazyl and Pyridylhydrazone Derivatives, New Classes of Antileishmanial Agents. (2018). PubMed.

- Quinaldehyde o-Nitrobenzoylhydrazone: Structure and Sensitization of HepG2 Cells to Anti-Cancer Drugs. (n.d.). MDPI.

- (PDF) Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2025). ResearchGate.

- comparing anticancer activity of N'-(benzo[d]thiazol-2-yl)acetohydrazide derivatives. (2025). BenchChem.

- Discovery of new 2-phenyl-1H-benzo[d]imidazole core-based potent α-glucosidase inhibitors: Synthesis, kinetic study, molecular docking, and in vivo anti-hyperglycemic evaluation. (2021). PubMed.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]

- 3. researchgate.net [researchgate.net]

- 4. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. accio.github.io [accio.github.io]

- 8. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. turkjps.org [turkjps.org]

- 11. Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives: Structural determination, biological and anti-oxidant activity - Arabian Journal of Chemistry [arabjchem.org]

- 12. mdpi.com [mdpi.com]

- 13. Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. jchr.org [jchr.org]

- 17. Discovery of new 2-phenyl-1H-benzo[d]imidazole core-based potent α-glucosidase inhibitors: Synthesis, kinetic study, molecular docking, and in vivo anti-hyperglycemic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 2-Phenylbenzhydrazide

Abstract

The vast chemical space of hydrazide derivatives continues to be a fertile ground for the discovery of novel bioactive molecules. 2-Phenylbenzhydrazide, a compound featuring a core benzohydrazide scaffold, presents an intriguing subject for mechanistic investigation. While direct studies on this specific molecule are not extensively documented, the rich pharmacology of its structural analogs—including hydrazones, benzimidazoles, and other substituted hydrazides—provides a robust framework for postulating and systematically exploring its potential biological activities. This technical guide outlines a hypothesis-driven approach for researchers, scientists, and drug development professionals to comprehensively investigate the mechanism of action of 2-Phenylbenzhydrazide. We will delve into putative mechanisms, including enzyme inhibition, antimicrobial activity, and anticancer effects, supported by detailed, field-proven experimental protocols and the rationale behind their selection.

Introduction: The Scientific Premise

Hydrazide-containing compounds are recognized for their diverse pharmacological properties, which are largely attributed to the reactive hydrazide moiety (-CONHNH2).[1][2] This functional group can engage in various biological interactions, including chelation of metal ions, formation of stable complexes with enzymatic targets, and participation in redox processes. The presence of both a phenyl and a benzoyl group in 2-Phenylbenzhydrazide suggests a molecule with significant potential for bioactivity, likely influencing its lipophilicity and steric interactions with biological macromolecules.

Given the established activities of related chemical scaffolds, we propose a multi-pronged investigation into the mechanism of action of 2-Phenylbenzhydrazide, focusing on three primary areas: enzyme inhibition, antimicrobial efficacy, and anticancer potential. This guide will serve as a roadmap for a thorough and scientifically rigorous exploration of these possibilities.

Postulated Mechanism 1: Enzyme Inhibition

The hydrazide and phenylhydrazine moieties are present in numerous known enzyme inhibitors.[2][3] Therefore, a primary hypothesis is that 2-Phenylbenzhydrazide functions as an inhibitor of one or more key enzymes.

Rationale and Target Selection

-

Monoamine Oxidase (MAO): Phenylhydrazine is a known irreversible inhibitor of MAO.[3] Hydrazide-based drugs like iproniazid have also been developed as MAO inhibitors for the treatment of depression.[2][4] Therefore, MAO-A and MAO-B are high-priority targets.

-

Other Hydrolases: Hydrazides have been shown to inhibit other enzymes such as urease and α-glucosidase.[5]

Experimental Workflow: Enzyme Inhibition Assays

A systematic screening of 2-Phenylbenzhydrazide against a panel of enzymes is the logical first step.

Caption: Workflow for investigating enzyme inhibition by 2-Phenylbenzhydrazide.

Detailed Protocol: MAO-A and MAO-B Inhibition Assay

This protocol is adapted for a 96-well plate format for high-throughput screening.

Materials:

-

Human recombinant MAO-A and MAO-B enzymes

-

MAO substrate (e.g., kynuramine or a fluorogenic substrate)

-

2-Phenylbenzhydrazide

-

Positive control inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of 2-Phenylbenzhydrazide in DMSO (e.g., 10 mM). Serially dilute the compound in assay buffer to obtain a range of concentrations.

-

Assay Setup: In each well of the microplate, add:

-

20 µL of assay buffer (blank) or 2-Phenylbenzhydrazide/positive control at various concentrations.

-

60 µL of MAO-A or MAO-B enzyme solution diluted in assay buffer.

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add 20 µL of the MAO substrate to each well to start the reaction.

-

Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence every minute for 30-60 minutes.

-

Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Determine the percent inhibition for each concentration of 2-Phenylbenzhydrazide relative to the no-inhibitor control. Plot percent inhibition versus log[inhibitor] to determine the IC50 value.[6]

Postulated Mechanism 2: Antimicrobial Activity

Hydrazide-hydrazone derivatives are a well-established class of antimicrobial agents with a broad spectrum of activity.[7][8][9] The proposed mechanisms often involve the disruption of microbial cell wall synthesis or the inhibition of essential enzymes like DNA gyrase.[9][10]

Rationale

The structural features of 2-Phenylbenzhydrazide, including the hydrazide linker and aromatic rings, are common in compounds with demonstrated antibacterial and antifungal properties.[11][12] The lipophilicity imparted by the phenyl and benzoyl groups may facilitate passage through microbial cell membranes.

Experimental Workflow: Antimicrobial Susceptibility Testing

Caption: Workflow for assessing the antimicrobial activity of 2-Phenylbenzhydrazide.

Detailed Protocol: Broth Microdilution for MIC Determination

This method is a standard for quantitative antimicrobial susceptibility testing.[13][14]

Materials:

-

Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

2-Phenylbenzhydrazide

-

Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

-

Sterile 96-well microplates

-

Spectrophotometer (plate reader)

Procedure:

-

Inoculum Preparation: Culture the microorganisms overnight. Dilute the cultures in fresh broth to achieve a standardized inoculum density (e.g., 0.5 McFarland standard, which is approximately 1-2 x 10^8 CFU/mL for bacteria).[15]

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of 2-Phenylbenzhydrazide in the appropriate broth.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of 2-Phenylbenzhydrazide that completely inhibits visible growth of the microorganism.[13] This can be assessed visually or by measuring the optical density at 600 nm.

-

MBC/MFC Determination: To determine the minimum bactericidal or fungicidal concentration, an aliquot from the wells showing no growth is plated on agar plates. After incubation, the lowest concentration that results in a significant reduction (e.g., 99.9%) in CFU compared to the initial inoculum is the MBC/MFC.

Postulated Mechanism 3: Anticancer Activity

Benzimidazole, benzohydrazide, and phenylhydrazone scaffolds are all present in compounds that have demonstrated significant anticancer activity.[16][17][18][19] The proposed mechanisms are diverse and include induction of apoptosis, cell cycle arrest, and inhibition of specific signaling pathways or enzymes crucial for cancer cell proliferation, such as EGFR kinase.[20]

Rationale

The planar nature of the aromatic rings in 2-Phenylbenzhydrazide could potentially allow it to act as an intercalating agent with DNA. Furthermore, its ability to interact with various enzymes could extend to those involved in cancer cell signaling and survival.

Experimental Workflow: In Vitro Anticancer Screening

Caption: Workflow for evaluating the anticancer potential of 2-Phenylbenzhydrazide.

Detailed Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[18][21]

Materials:

-

Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) and a non-cancerous cell line (e.g., HEK-293)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

2-Phenylbenzhydrazide

-

Positive control (e.g., doxorubicin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[21]

-

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of 2-Phenylbenzhydrazide or the positive control. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the log[compound] to determine the GI50 (concentration for 50% growth inhibition).

Pharmacokinetics and Toxicity Considerations

While the primary focus of this guide is on the mechanism of action, it is crucial to acknowledge that any potential therapeutic agent must be evaluated for its pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and toxicity. Early in vitro assessment of metabolic stability using liver microsomes and cytotoxicity against normal cell lines can provide valuable insights. In vivo studies in animal models are necessary to understand the compound's overall disposition and safety profile.[22][23][24]

Conclusion

The exploration of 2-Phenylbenzhydrazide's mechanism of action presents a compelling scientific endeavor. By leveraging the knowledge of structurally related compounds, we have formulated a series of testable hypotheses. The detailed experimental workflows and protocols provided in this guide offer a comprehensive and systematic approach to investigate its potential as an enzyme inhibitor, an antimicrobial agent, or an anticancer compound. The results of these studies will be instrumental in defining the pharmacological profile of 2-Phenylbenzhydrazide and determining its potential for future therapeutic development.

References

-

Lacey, E. (1990). Mode of action of benzimidazoles. Parasitology Today, 6(4), 112-115. Available at: [Link]

-

Integra Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Available at: [Link]

- Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a comprehensive review of currently used methods. Clinical infectious diseases, 49(8), 1249-1255.

-

Amit Lunkad. (2020, October 19). Anthelmintics Benzimidazole derivatives [Video]. YouTube. Available at: [Link]

- Kaminsky, R., & Geary, T. G. (2011). A brief review on the mode of action of antinematodal drugs. Current pharmaceutical design, 17(28), 3048-3062.

-

Biobide. (n.d.). What is an Inhibition Assay? Biobide Blog. Available at: [Link]

- World Organisation for Animal Health (OIE). (2012). Laboratory methodologies for bacterial antimicrobial susceptibility testing. OIE Terrestrial Manual.

- Popiołek, Ł. (2021).

-

ResearchGate. (n.d.). Different mechanisms of action of quinoline hydrazide/hydrazone derivatives. Available at: [Link]

-

myadlm.org. (2017, March 29). Antimicrobial Susceptibility Testing. Available at: [Link]

-

Wikipedia. (n.d.). Antibiotic sensitivity testing. Available at: [Link]

-

Wikipedia. (n.d.). Benzimidazole. Available at: [Link]

-

Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available at: [Link]

- Hranjec, M., et al. (2023).

-

ResearchGate. (n.d.). Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases. Available at: [Link]

- Küçükgüzel, Ş. G., & Rollas, S. (2007).

- Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 26(16), 4828.

-

Frontiers Media. (2020, April 8). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Available at: [Link]

- Szymański, P., et al. (2020). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules, 25(15), 3499.

- Kumar, A., & Narasimhan, B. (2018). A review exploring biological activities of hydrazones. Journal of Pharmacy and Bioallied Sciences, 10(3), 111-119.

-

Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research. Available at: [Link]

- Frick, A., et al. (2015). Immune cell-based screening assay for response to anticancer agents: applications in pharmacogenomics. Pharmacogenomics and Personalized Medicine, 8, 27-38.

- Li, Y., et al. (2018). Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi. Molecules, 23(10), 2663.

- Yakan, H., et al. (2020). New benzimidazole derivatives containing hydrazone group as anticancer agents: Inhibition of carbonic anhydrase IX and molecular docking studies. Archiv der Pharmazie, 353(12), e2000230.

-

The Pharmaceutical and Chemical Journal. (n.d.). Exploring the Therapeutic Potential of Hydrazide-Hydrazone Derivatives: A Comprehensive Review. Available at: [Link]

- Yurttaş, L., et al. (2017). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. Molecules, 22(10), 1640.

-

Impactfactor. (2015, March 1). Antimicrobial Potential of Hydrazide-Hydrazone Derivatives: A Review. Available at: [Link]

-

PubMed Central. (n.d.). Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. Available at: [Link]

- Wang, Y., et al. (2019). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules, 24(19), 3508.

-

The Pharma Innovation Journal. (2018, July 20). Benzohydrazides: As potential bio-active agents. Available at: [Link]

- Collins, G. G., & Youdim, M. B. (1972). Inhibition of monoamine oxidase by substituted hydrazines. Biochemical Journal, 128(3), 69P-70P.

-

Bitesize Bio. (2025, February 19). Three Steps for Setting up a Drug Screening Assay. Available at: [Link]

- Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 26(16), 4828.

- Taha, M., et al. (2019). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Molecules, 24(11), 2132.

-

PSE Community.org. (2024, May 22). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Available at: [Link]

-

Semantic Scholar. (n.d.). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Available at: [Link]

-

Biblioteka Nauki. (n.d.). Pharmacological aspects of hydrazides and hydrazide derivatives. Available at: [Link]

-

Biology LibreTexts. (2025, August 16). 6.4: Enzyme Inhibition. Available at: [Link]

-

MDPI. (2024, May 22). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Available at: [Link]

-

ResearchGate. (2012, December 30). In vitro enzymatic assay. Available at: [Link]

-

NCBI Bookshelf. (2012, May 1). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available at: [Link]

-

ResearchGate. (2025, August 7). The pharmacokinetics of isoniazid and hydrazine metabolite in plasma and cerebrospinal fluid of rabbits. Available at: [Link]

- Kaledin, V. I., et al. (1993). Biotransformation of hydrazine derivatives in the mechanism of toxicity. Toxicology letters, 67(1-3), 17-27.

- Talseth, T. (1977). Clinical pharmacokinetics of hydralazine. Clinical pharmacokinetics, 2(5), 317-329.

-

NCBI Bookshelf. (2023, April 23). Hydrazine Toxicology. StatPearls. Available at: [Link]

Sources

- 1. Hydrazide Derivatives: Versatile Tools in Organic Synthesis and Drug Discovery - Amerigo Scientific [amerigoscientific.com]

- 2. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. mdpi.com [mdpi.com]

- 5. reactionbiology.com [reactionbiology.com]

- 6. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. impactfactor.org [impactfactor.org]

- 9. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]

- 13. integra-biosciences.com [integra-biosciences.com]

- 14. mdpi.com [mdpi.com]

- 15. myadlm.org [myadlm.org]

- 16. mdpi.com [mdpi.com]

- 17. New benzimidazole derivatives containing hydrazone group as anticancer agents: Inhibition of carbonic anhydrase IX and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. thepharmajournal.com [thepharmajournal.com]

- 20. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. bitesizebio.com [bitesizebio.com]

- 22. researchgate.net [researchgate.net]

- 23. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 24. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Topic: 2-Phenylbenzhydrazide Derivatives as Potential Enzyme Inhibitors

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Foreword: The Hydrazide Scaffold - A Privileged Motif in Enzyme Inhibition

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can effectively and selectively modulate biological targets is perpetual. Among these, the hydrazide and its related hydrazone linkage (-CO-NH-N=CH-) have emerged as a "privileged" structural motif.[1][2] This is not by accident. The inherent chemical characteristics of this group—its ability to act as both a hydrogen bond donor and acceptor, its conformational flexibility, and its capacity for facile synthesis—make it an ideal building block for crafting inhibitors against a wide array of enzymatic targets.[1][3] This guide delves into a specific, potent class within this family: the 2-phenylbenzhydrazide derivatives. We will move beyond a simple catalog of compounds to explore the underlying causality of their design, the robust methodologies for their synthesis and evaluation, and their demonstrated potential in targeting critical enzymes implicated in cancer, neurodegenerative disorders, and metabolic diseases.

The 2-Phenylbenzhydrazide Core: A Structural and Mechanistic Overview

The foundational structure of a 2-phenylbenzhydrazide, at its simplest, consists of a benzoyl group attached to a phenylhydrazine. However, the term is often used more broadly in the literature to encompass the closely related and synthetically accessible phenylhydrazones, which feature a C=N double bond.[3] It is this azomethine group (-NHN=CH-) that is frequently central to the molecule's biological activity, providing a critical point of interaction within an enzyme's active site.[3]

The power of this scaffold lies in its synthetic tractability, allowing for systematic structural modifications at multiple positions to probe structure-activity relationships (SAR).

Caption: General structure of 2-phenylbenzhydrazide derivatives.

These derivatives primarily function as reversible competitive inhibitors , although irreversible mechanisms have also been reported.[3][4] In a competitive inhibition model, the molecule is structurally similar to the enzyme's natural substrate, allowing it to bind to the active site and physically block the substrate from entering.[5][6] The strength of this inhibition, quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), can be finely tuned through chemical modification.

Key Enzyme Classes Targeted by 2-Phenylbenzhydrazide Derivatives

The versatility of the scaffold allows it to be adapted to the unique topographies of various enzyme active sites.

Kinase Inhibition in Oncology

Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[7] Several studies have successfully developed benzohydrazide and hydrazone derivatives as potent kinase inhibitors.

-

Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is common in non-small cell lung, colon, and breast cancers.[8] A series of benzohydrazide derivatives incorporating a dihydropyrazole moiety were synthesized as potential EGFR kinase inhibitors. Compound H20 from this series demonstrated potent antiproliferative activity against four different cancer cell lines, with an IC₅₀ of 0.08 µM against EGFR.[8]

-

Multi-Kinase Inhibition (EGFR, HER2, VEGFR2): A multi-target approach can be more effective in complex diseases like cancer.[7] By creating hybrids of benzimidazole and benzylidene-benzohydrazide, researchers have developed compounds that inhibit multiple kinases simultaneously.[9] For instance, certain derivatives showed potent inhibition against EGFR, HER2, and VEGFR2—key drivers of tumor growth and angiogenesis.[1][9] This multi-targeted action underscores the scaffold's potential to address drug resistance and attack cancer through several pathways.[7]

Histone Deacetylase (HDAC) Inhibition

HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression; their inhibition is a validated strategy for cancer therapy.[10] The hydrazide group has been identified as a highly effective zinc-binding group (ZBG), which is essential for chelating the zinc ion in the HDAC active site.[11][12]

A novel class of HDAC inhibitors with a benzoylhydrazide scaffold was found to be selective for class I HDACs.[13] The lead compound, UF010 , acts as a competitive inhibitor with a desirable "fast-on/slow-off" binding mechanism, leading to prolonged target engagement.[13] This inhibition results in global changes in protein acetylation and gene expression, activating tumor suppressor pathways and inhibiting oncogenic ones.[13]

Monoamine Oxidase (MAO) Inhibition in Neurodegenerative Disease

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that metabolize neurotransmitters like serotonin, dopamine, and noradrenaline.[3] Selective inhibitors of MAO-A are used as antidepressants, while MAO-B inhibitors are effective in treating Parkinson's disease.[3]

Phenylhydrazone derivatives have been synthesized and shown to be potent and selective MAO inhibitors.[3]

-

MAO-A Inhibition: Two compounds, 2a and 2b , were identified as highly active, selective, and reversible competitive inhibitors of human MAO-A, with IC₅₀ values of 0.342 µM and 0.028 µM, respectively.[3] Docking studies confirmed a strong interaction between these inhibitors and the MAO-A active site.[3]

-

MAO-B Inhibition: In a separate study, derivatives of 2-phenyl benzothiazole were developed as multifunctional agents for Parkinson's, exhibiting potent and selective MAO-B inhibition alongside antioxidant and neuroprotective effects.[14]

Indoleamine 2,3-dioxygenase (IDO) Inhibition in Immunotherapy

IDO is an enzyme that plays a critical role in immune suppression by depleting tryptophan. Inhibiting IDO is a promising strategy in cancer immunotherapy. A novel class of phenyl benzenesulfonylhydrazides has been identified as potent IDO inhibitors.[15] The lead compound 3i exhibited an IC₅₀ of 61 nM in enzymatic assays. Molecular docking suggested that the sulfone group coordinates with the heme iron in the IDO active site, a key interaction for potent inhibition.[15]

Methodologies: From Synthesis to Enzymatic Evaluation

The successful development of enzyme inhibitors relies on robust and reproducible experimental protocols.

Experimental Protocol: Synthesis of Phenylhydrazone Derivatives

This protocol outlines a standard one-pot condensation reaction, a widely used method for synthesizing phenylhydrazone derivatives due to its efficiency and simplicity.[16][17]

Principle: The synthesis is based on the acid-catalyzed condensation reaction between a phenylhydrazine derivative and a carbonyl compound (an aldehyde or ketone). The nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon, followed by dehydration to form the stable C=N hydrazone linkage.

Step-by-Step Methodology:

-

Reagent Preparation: In a 100 mL round-bottom flask, dissolve the selected substituted acetophenone (1 equivalent) and the corresponding substituted phenylhydrazine (1 equivalent) in 30-40 mL of absolute ethanol.

-

Catalyst Addition: Add a few drops (typically 2-3) of glacial acetic acid to the mixture. The acid serves to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus accelerating the reaction.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to 65-75°C with constant stirring.[17]

-

Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) with a suitable solvent system (e.g., hexane:ethyl acetate 1:1).[17] The reaction is typically complete within 3-10 hours.[17][18]

-

Isolation and Purification:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Concentrate the solution under reduced pressure to remove the ethanol.[18]

-

The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ether/petroleum ether mixtures) or by column chromatography to yield the pure phenylhydrazone derivative.[18]

-

-

Characterization: Confirm the structure of the final compound using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[3][16]

Caption: Workflow for the synthesis of phenylhydrazone derivatives.

Experimental Protocol: In Vitro Enzyme Inhibition Assay

This protocol provides a generalized framework for determining the inhibitory potency (IC₅₀) of a compound. Specific substrates and detection methods will vary depending on the enzyme.

Principle: The assay measures the rate of an enzymatic reaction in the presence and absence of the inhibitor. By measuring the reaction rate at various inhibitor concentrations, a dose-response curve can be generated to calculate the IC₅₀ value—the concentration of inhibitor required to reduce enzyme activity by 50%.[19]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (inhibitor) in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the inhibitor stock solution to create a range of concentrations for testing.

-

Prepare solutions of the enzyme, substrate, and any necessary cofactors in an appropriate assay buffer. The optimal pH and buffer composition are critical and enzyme-specific.

-

-

Assay Setup (96-well plate format):

-

Test Wells: Add a fixed volume of enzyme solution and a volume of the inhibitor dilution to each well.

-

Positive Control (100% Activity): Add enzyme solution and an equivalent volume of solvent (e.g., DMSO) without the inhibitor.

-

Negative Control (0% Activity): Add buffer and substrate but no enzyme.

-

-

Pre-incubation: Gently mix the plate and pre-incubate for a defined period (e.g., 10-15 minutes) at the optimal reaction temperature. This allows the inhibitor to bind to the enzyme before the reaction starts.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to all wells.

-

Detection: Measure the formation of product or depletion of substrate over time using a suitable detection method (e.g., absorbance, fluorescence, or luminescence) with a plate reader. For label-free approaches, Liquid Chromatography-Mass Spectrometry (LC/MS) can be used to directly quantify substrate and product.[20]

-

Data Analysis:

-

Calculate the initial reaction velocity (rate) for each well.

-

Normalize the data by setting the average rate of the positive control wells to 100% activity and the negative control to 0% activity.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value.

-

Caption: General workflow for an in vitro enzyme inhibition assay.

Determining the Mechanism of Action

Understanding how a compound inhibits an enzyme is critical for lead optimization. To determine the mechanism (e.g., competitive, non-competitive), the inhibition assay is repeated at several different fixed concentrations of the substrate.[19]

-

Competitive Inhibition: The apparent Kₘ (substrate concentration at half-maximal velocity) will increase with increasing inhibitor concentration, while the Vₘₐₓ (maximum reaction velocity) remains unchanged. This indicates the inhibitor and substrate are competing for the same active site.[6][19]

-

Non-competitive Inhibition: The Vₘₐₓ will decrease with increasing inhibitor concentration, but the Kₘ will remain unchanged. This suggests the inhibitor binds to an allosteric site, distinct from the substrate binding site.[6][19]

Caption: Model of competitive enzyme inhibition.

Structure-Activity Relationship (SAR) and Data Summary

The analysis of SAR provides crucial insights for rational drug design, guiding the modification of a lead compound to improve its potency and selectivity.

Key SAR Observations for Phenylhydrazone/hydrazide Derivatives:

-

Electronic Effects: For antifungal phenylhydrazones, the presence of electron-withdrawing groups on the phenyl ring generally enhances biological activity.[18]

-

Positional Isomerism: The position of substituents can be critical. For instance, a halogen at the para position of the phenyl ring was found to be more beneficial for antifungal activity than substitutions at the ortho or meta positions.[18]

-

Capping Group: Modifications to the "capping group" (the terminal phenyl ring) significantly impact affinity and selectivity. In the development of HDAC inhibitors, this part of the molecule interacts with residues at the rim of the active site channel.[12][13]

Table 1: Summary of Inhibitory Activities of Selected 2-Phenylbenzhydrazide Derivatives

| Compound ID | Target Enzyme | IC₅₀ Value | Mechanism | Therapeutic Area | Reference |

| 2b | MAO-A | 0.028 µM | Competitive, Reversible | Depression | [3] |

| 3h | MAO-B | 0.062 µM | Competitive, Reversible | Parkinson's Disease | [14] |

| UF010 | Class I HDACs | - | Competitive, Slow-off | Cancer | [13] |

| H20 | EGFR | 0.08 µM | - | Cancer | [8] |

| 3i | IDO | 0.061 µM | - | Cancer (Immunotherapy) | [15] |

| 15o | α-glucosidase | 2.09 µM | Non-competitive | Diabetes | [21] |

Conclusion and Future Directions

The 2-phenylbenzhydrazide scaffold and its derivatives represent a highly productive platform for the discovery of novel enzyme inhibitors. Their synthetic accessibility, coupled with their ability to be tailored to a diverse range of enzyme active sites, has led to the identification of potent inhibitors for targets in oncology, neurodegeneration, and metabolic disease. The field-proven insights show that rational design, guided by SAR and molecular modeling, can effectively enhance the potency and selectivity of these compounds. Future work should focus on optimizing the pharmacokinetic properties of these derivatives to translate their impressive in vitro potency into in vivo efficacy, paving the way for the development of new therapeutic agents.

References

-

SYNTHESIS OF PHENYL HYDRAZINE SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available from: [Link]

-

Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. PubMed Central. Available from: [Link]

-

Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. PubMed Central. Available from: [Link]

-

Discovery and structure-activity relationships of phenyl benzenesulfonylhydrazides as novel indoleamine 2,3-dioxygenase inhibitors. PubMed. Available from: [Link]

-

Synthesis of 1‐benzylidene‐2‐phenylhydrazine 3 a. ResearchGate. Available from: [Link]

-

Design and Synthesis of Some New Phenylhydrazone Derivatives for Antimicrobial Evaluation. Preprints.org. Available from: [Link]

-

(PDF) Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity. ResearchGate. Available from: [Link]

-

Identification of Histone Deacetylase Inhibitors With Benzoylhydrazide Scaffold That Selectively Inhibit Class I Histone Deacetylases. PubMed. Available from: [Link]

-

Structure Activity Relationship of Brevenal Hydrazide Derivatives. MDPI. Available from: [Link]

-

Some peculiar aspects of monoamine oxidase inhibition. PubMed. Available from: [Link]

-

Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. MDPI. Available from: [Link]

-

Substituted 2-phenyl-benzimidazole derivatives: novel compounds that suppress key markers of allergy. PubMed. Available from: [Link]

-

Active site labeling of dopamine beta-hydroxylase by two mechanism-based inhibitors: 6-hydroxybenzofuran and phenylhydrazine. PubMed. Available from: [Link]

-

Novel 2-(substituted phenyl)benzimidazole derivatives with potent activity against IgE, cytokines, and CD23 for the treatment of allergy and asthma. PubMed. Available from: [Link]

-

Hydrazides as Inhibitors of Histone Deacetylases. PubMed. Available from: [Link]

-

On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers. Available from: [Link]

-

Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. PubMed Central. Available from: [Link]

-

Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. MDPI. Available from: [Link]

-

Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. National Institutes of Health. Available from: [Link]

-

Structural activity relationship of synthesized hydrazones derivatives. ResearchGate. Available from: [Link]

-

Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease. PubMed. Available from: [Link]

-

Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. Scirp.org. Available from: [Link]

-

Synthesis of different 2-phenyl benzimidazole derivatives 15–55. ResearchGate. Available from: [Link]

-

Discovery of new 2-phenyl-1H-benzo[d]imidazole core-based potent α-glucosidase inhibitors: Synthesis, kinetic study, molecular docking, and in vivo anti-hyperglycemic evaluation. PubMed. Available from: [Link]

-

Benzothiazole derivatives as histone deacetylase inhibitors for the treatment of autosomal dominant polycystic kidney disease. PubMed. Available from: [Link]

-

Benzimidazole derivatives as kinase inhibitors. PubMed. Available from: [Link]

-

Mechanism of Action Assays for Enzymes. NCBI Bookshelf. Available from: [Link]

-

Synthesis and biological evaluation of ortho-phenyl phenylhydroxamic acids containing phenothiazine with improved selectivity for class IIa histone deacetylases. PubMed Central. Available from: [Link]

-

Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI. Available from: [Link]

-

Novel N′-substituted benzylidene benzohydrazides linked to 1,2,3-triazoles: potent α-glucosidase inhibitors. PubMed Central. Available from: [Link]

-

2‐Aminobenzamide derivatives as class I histone deacetylase (HDAC) inhibitors. ResearchGate. Available from: [Link]

-

Mechanism of Action of Many Drugs Depend on Enzyme Inhibition. Available from: [Link]

-

Inhibitors in Commercially Available 2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonate) Affect Enzymatic Assays. PubMed. Available from: [Link]

-

Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies. PubMed Central. Available from: [Link]

-

Novel benzopyran derivatives and their therapeutic applications: a patent review (2009-2016). PubMed. Available from: [Link]

-

Enzyme inhibitor. Wikipedia. Available from: [Link]

-

Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. National Institutes of Health. Available from: [Link]

-

Overview on the Mechanism of Action of Two Well-known Antibacterial Drugs Based on Enzyme Inhibition. Juniper Publishers. Available from: [Link]

-

A label-free LC/MS-based enzymatic activity assay for the detection of PDE5A inhibitors. SciSpace. Available from: [Link]

-

Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties. PubMed. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. pioneerpublisher.com [pioneerpublisher.com]

- 6. Enzyme inhibitor - Wikipedia [en.wikipedia.org]

- 7. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of ortho-phenyl phenylhydroxamic acids containing phenothiazine with improved selectivity for class IIa histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hydrazides as Inhibitors of Histone Deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Identification of histone deacetylase inhibitors with benzoylhydrazide scaffold that selectively inhibit class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery and structure-activity relationships of phenyl benzenesulfonylhydrazides as novel indoleamine 2,3-dioxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. preprints.org [preprints.org]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. scispace.com [scispace.com]

- 21. Discovery of new 2-phenyl-1H-benzo[d]imidazole core-based potent α-glucosidase inhibitors: Synthesis, kinetic study, molecular docking, and in vivo anti-hyperglycemic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Abstract